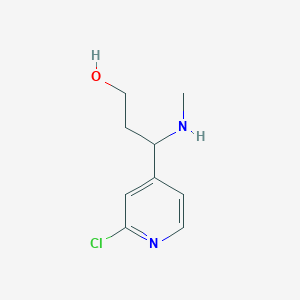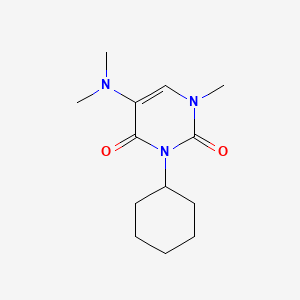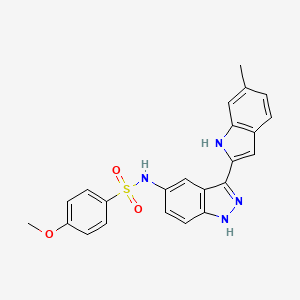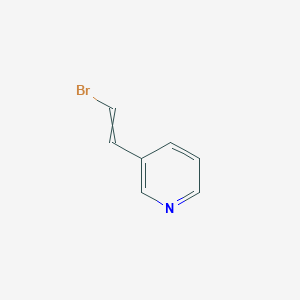
3-(2-Bromovinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromovinyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a bromovinyl group at the third position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromovinyl)pyridine typically involves the bromination of 2-vinylpyridine. One common method includes the addition of bromine to 2-vinylpyridine, followed by dehydrobromination using an alcohol solution of alkali to yield the desired product . This reaction can be represented as follows:
[ \text{2-vinylpyridine} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromovinyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl and heterobiaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Substitution Reactions: Substituted pyridines.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Aminopyridines.
Coupling Reactions: Biaryl and heterobiaryl compounds.
Scientific Research Applications
3-(2-Bromovinyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Bromovinyl)pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromovinyl group can participate in electrophilic reactions, making the compound reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2-(1-Bromovinyl)pyridine: Similar structure but with the bromovinyl group at the second position.
2-Ethynylpyridine: Contains an ethynyl group instead of a bromovinyl group.
2-(1-Alkoxyvinyl)pyridines: Substituted with an alkoxyvinyl group.
Uniqueness
3-(2-Bromovinyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs
Properties
Molecular Formula |
C7H6BrN |
|---|---|
Molecular Weight |
184.03 g/mol |
IUPAC Name |
3-(2-bromoethenyl)pyridine |
InChI |
InChI=1S/C7H6BrN/c8-4-3-7-2-1-5-9-6-7/h1-6H |
InChI Key |
LUVYLLVAFIGFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


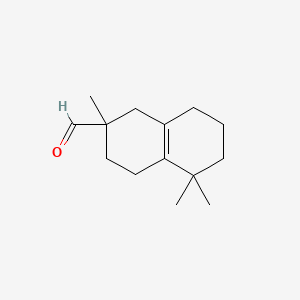
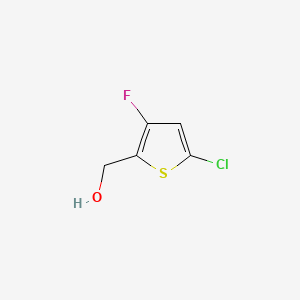
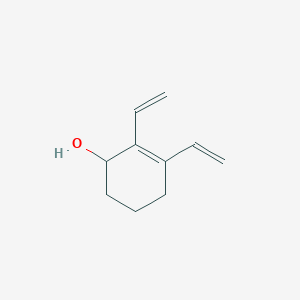
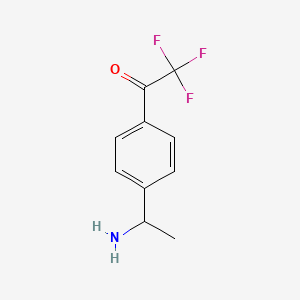
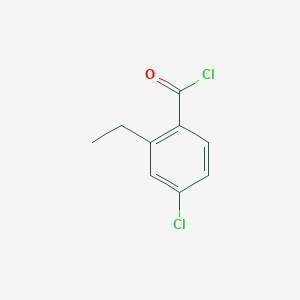
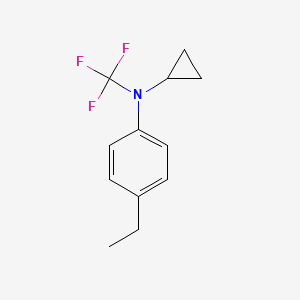

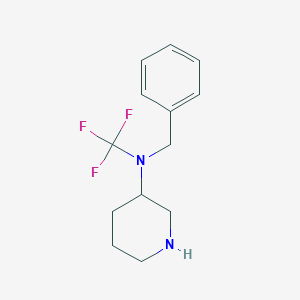
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)
